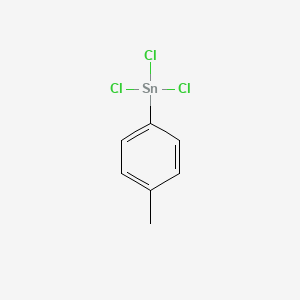

Stannane, trichloro(4-methylphenyl)-

Description

Historical Evolution of Organotin Compounds in Chemical Research

The journey into organotin chemistry began in the mid-19th century. In 1849, Edward Frankland synthesized the first organotin compound, diethyltin (B15495199) diiodide. researchgate.net This was shortly followed by Carl Löwig's work in 1852, who prepared alkyltin compounds by reacting alkyl halides with a tin-sodium alloy; this is often considered the formal beginning of organotin chemistry. rsc.org

The field experienced significant growth in the early 20th century, particularly with the advent of Grignard reagents, which provided a reliable method for creating tin-carbon bonds. researchgate.net By the 1930s, hundreds of publications on organotin chemistry had appeared, with notable contributions from researchers like Krause in Germany, Kraus in the United States, and Kozeshkov in Russia. rsc.org

A major resurgence in interest occurred in the mid-20th century, driven by the discovery of practical applications for organotin compounds. Van der Kerk and his colleagues in the Netherlands played a crucial role in developing their use as PVC (polyvinyl chloride) stabilizers, agricultural biocides, and wood preservatives. rsc.org The 1960s brought another key discovery: the tin atom in organotin compounds could expand its coordination number beyond the typical four, a finding that was pivotal for understanding their structural chemistry. rsc.org

Academic Significance of Organotin(IV) Halides

Organotin(IV) halides, with the general formula RnSnX4-n (where R is an organic group and X is a halogen), are a cornerstone of organotin chemistry due to their stability and synthetic utility. scielo.org.mx These compounds, particularly monoorganotin trihalides like trichloro(4-methylphenyl)stannane, serve as essential precursors for a vast array of other organotin derivatives. huji.ac.ilnih.gov

One of the most significant industrial applications of organotin compounds derived from these halides is as heat stabilizers for PVC. researchgate.net They prevent the degradation of the polymer during processing by neutralizing hydrogen chloride and replacing unstable chlorine atoms in the polymer chain. hmdb.ca This application alone consumes thousands of tons of tin annually. researchgate.net

Furthermore, organotin(IV) halides are instrumental in forming electrically conductive thin films of tin dioxide on glass surfaces through chemical vapor deposition, a process used to strengthen glass bottles. huji.ac.il In organic synthesis, they are precursors to organotin hydrides, such as the widely used tributyltin hydride, which are valuable radical reducing agents. chemicalbook.com Their ability to undergo redistribution reactions, known as Kocheshkov comproportionation, allows for the controlled synthesis of organotin halides with a specific number of organic substituents. chemicalbook.com

Structural and Bonding Characteristics of Monoorganotin Trichlorides

The structure and bonding in monoorganotin trichlorides are dictated by the tetravalent nature of the tin atom and its ability to expand its coordination sphere. In its ground state, the tin atom has an electron configuration of 5s²5p², which undergoes sp³ hybridization to form four covalent bonds. lookchem.com In a simple, non-coordinating environment, a monoorganotin trichloride (B1173362) like trichloro(4-methylphenyl)stannane would be expected to have a tetrahedral geometry around the tin atom. lookchem.com

However, the tin atom in these compounds is a strong Lewis acid, readily accepting electron pairs from donor molecules (Lewis bases). This leads to an expansion of the coordination number from four to five or six. scielo.org.mx This results in more complex geometries, most commonly a distorted trigonal bipyramidal (for five-coordinate) or octahedral (for six-coordinate) arrangement. ereztech.com In the solid state, monoorganotin trichlorides often form intermolecular bridges through the chlorine atoms, leading to polymeric structures where the tin center is hypercoordinated. researchgate.net

The Sn-C bond is predominantly covalent, with a bond length that is significantly longer than a C-C bond, contributing to its lower thermal stability and higher reactivity compared to silicon or carbon analogues. lookchem.com The Sn-Cl bonds are also covalent but are highly polarized, making them susceptible to nucleophilic attack and hydrolysis.

Data Tables

Specific experimental data for Stannane (B1208499), trichloro(4-methylphenyl)- is not widely available in public databases. The following tables provide general physical and spectroscopic information typical for closely related monoalkyltin trichlorides and general characteristics of aryl stannanes.

Table 1: Physical Properties of a Representative Monoorganotin Trichloride Interactive Data Table

| Property | Value (for Methyltin trichloride) |

|---|---|

| Molecular Formula | CH₃Cl₃Sn |

| Molecular Weight | 240.1 g/mol nih.gov |

| Physical Description | Off-white crystalline solid or clear colorless liquid lookchem.com |

| Melting Point | 48-51 °C ereztech.com |

| Boiling Point | 171 °C ereztech.com |

Table 2: Typical Spectroscopic Data Ranges for Aryl Stannanes Interactive Data Table

| Spectroscopic Technique | Characteristic Features for Aryl Stannanes |

|---|---|

| ¹H NMR | Aromatic protons typically appear in the δ 7.0-8.0 ppm range. Protons on alkyl groups attached to the ring or directly to tin appear further upfield. Two-bond Sn-H coupling constants are approximately 50 Hz. huji.ac.il |

| ¹³C NMR | The carbon atom directly bonded to tin (ipso-carbon) shows a characteristic chemical shift. One-bond ¹³C-¹¹⁹Sn coupling constants are typically in the range of 300-400 Hz. rsc.org |

| ¹¹⁹Sn NMR | The chemical shift is highly sensitive to the substituents on the tin atom and its coordination number, with a very wide range (approx. -1900 to 700 ppm). For four-coordinate RSnCl₃ compounds, shifts are generally in the more downfield region. huji.ac.il |

| IR Spectroscopy | Characteristic bands for the aryl group (C-H and C=C stretching) and strong absorptions corresponding to the Sn-Cl bonds are expected. |

Properties

CAS No. |

51353-34-5 |

|---|---|

Molecular Formula |

C7H7Cl3Sn |

Molecular Weight |

316.2 g/mol |

IUPAC Name |

trichloro-(4-methylphenyl)stannane |

InChI |

InChI=1S/C7H7.3ClH.Sn/c1-7-5-3-2-4-6-7;;;;/h3-6H,1H3;3*1H;/q;;;;+3/p-3 |

InChI Key |

LLMLKXBRBOGFFA-UHFFFAOYSA-K |

Canonical SMILES |

CC1=CC=C(C=C1)[Sn](Cl)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Stannane, Trichloro 4 Methylphenyl

Alkylation and Arylation Reactions in Trichlorostannane Synthesis

The direct formation of an aryl-tin bond is a cornerstone of organotin chemistry. This can be accomplished by reacting a tin halide with a suitable arylating agent.

Utilization of Organometallic Reagents for Aryl-Tin Bond Formation

A classical and widely employed method for the synthesis of organotin compounds involves the reaction of a tin tetrahalide, such as tin(IV) chloride, with an organometallic reagent. wikipedia.orgrdd.edu.iq Grignard reagents and organolithium compounds are the most common choices for this transformation. In the context of synthesizing Stannane (B1208499), trichloro(4-methylphenyl)-, the corresponding Grignard reagent, 4-methylphenylmagnesium bromide, would be reacted with an excess of tin(IV) chloride.

The general reaction is as follows: ArMgX + SnCl4 -> ArSnCl3 + MgXCl

The use of an excess of tin(IV) chloride is crucial to favor the formation of the monoarylated product. If the stoichiometry is not carefully controlled, a mixture of di-, tri-, and tetra-arylated tin compounds can be formed. lupinepublishers.com

Table 1: Illustrative Synthesis of Aryl-Tin Compounds using Organometallic Reagents

| Arylating Reagent | Tin Halide | Product | Notes |

|---|---|---|---|

| 4-Methylphenylmagnesium bromide | Tin(IV) chloride (excess) | Stannane, trichloro(4-methylphenyl)- | Favors mono-substitution. |

| Phenylmagnesium bromide | Tin(IV) chloride | A mixture of phenyltin chlorides | Stoichiometry dependent. |

Controlled Alkylation of Tin Tetrachloride

While the target compound is an arylated stannane, the principles of controlled alkylation of tin tetrachloride are directly applicable to its synthesis. The primary challenge in these reactions is achieving selective monosubstitution. The reactivity of the organometallic reagent and the reaction conditions, such as temperature and solvent, play a pivotal role in the product distribution. Low temperatures and the slow addition of the organometallic reagent to a large excess of tin(IV) chloride generally favor the formation of the mono-substituted product. lupinepublishers.com

Organoaluminium compounds have also been explored for the controlled alkylation and arylation of tin halides. These reagents can offer higher selectivity for the formation of mono- and di-substituted organotin halides compared to the more reactive Grignard and organolithium reagents. wikipedia.orglupinepublishers.com

Kocheshkov Comproportionation and Redistribution Reactions

The Kocheshkov comproportionation reaction is a powerful method for the synthesis of organotin halides from tetraorganostannanes and tin tetrahalides. wikipedia.org This reaction involves the redistribution of organic and halide substituents on the tin atom and is governed by stoichiometry.

Stoichiometric Control in Generating Aryltrichlorostannanes from Tetraaryltins

To synthesize Stannane, trichloro(4-methylphenyl)-, tetra(4-methylphenyl)tin would be reacted with three equivalents of tin(IV) chloride. The reaction proceeds as follows:

Ar4Sn + 3 SnCl4 -> 4 ArSnCl3

This method is particularly useful as it allows for the clean conversion of a readily prepared and purified tetraaryltin into the desired monoaryltrichlorostannane. The reaction is typically driven to completion by heating the reactants, often without a solvent. gelest.com

Table 2: Stoichiometric Control in Kocheshkov Comproportionation

| Tetraorganotin (R4Sn) | Tin Halide (SnX4) | Stoichiometric Ratio (R4Sn:SnX4) | Primary Product |

|---|---|---|---|

| Tetra(4-methylphenyl)tin | Tin(IV) chloride | 1:3 | Stannane, trichloro(4-methylphenyl)- |

| Tetraphenyltin | Tin(IV) chloride | 1:1 | Trichlorophenylstannane & Triphenyltin chloride |

Mechanisms of Halide Redistribution at the Tin Center

The precise mechanism of the Kocheshkov reaction is believed to involve the formation of a bridged intermediate where the exchange of organic groups and halides occurs. This redistribution is thought to proceed through a series of equilibria. The reaction is facilitated by the Lewis acidic nature of tin(IV) chloride, which can coordinate to the tetraorganotin compound, initiating the exchange process. The stability of the resulting organotin halides influences the position of the equilibrium. researchgate.net The formation of a stable five- or six-coordinate tin intermediate is a key step in the proposed mechanisms.

Emerging Synthetic Strategies for Monoaryltrichlorostannanes

While the classical methods described above remain the primary routes for the synthesis of monoaryltrichlorostannanes, research into more efficient and selective methods is ongoing. One area of interest is the direct arylation of tin(IV) chloride. This approach would circumvent the need for pre-formed organometallic reagents or tetraaryltins. However, direct arylation reactions with arenes such as toluene (B28343) typically require harsh conditions or specific catalysts to overcome the low reactivity of the arene C-H bond.

Recent advancements in catalysis, including the use of transition metal catalysts, may offer new pathways for the direct and selective synthesis of monoaryltrichlorostannanes under milder conditions. Furthermore, flow chemistry techniques are being explored to improve the control over stoichiometry and temperature in highly exothermic reactions, such as those involving Grignard reagents, potentially leading to higher yields and selectivity for the desired mono-substituted product.

Principles of Green Chemistry in Aryltrichlorostannane Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of aryltrichlorostannanes, including Stannane, trichloro(4-methylphenyl)-, can be evaluated and optimized through the lens of these principles to enhance its environmental sustainability.

Prevention of Waste: The primary goal of green chemistry is to prevent the formation of waste rather than treating it after it has been created. In the synthesis of Stannane, trichloro(4-methylphenyl)-, waste is generated in the form of magnesium salts (MgBrCl) and any unreacted starting materials or byproducts. Optimizing the reaction conditions to achieve high yields and selectivity is a key strategy for waste prevention.

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. For the synthesis of Stannane, trichloro(4-methylphenyl)- from p-tolylmagnesium bromide and tin(IV) chloride, the atom economy can be calculated as follows:

Reaction: CH₃C₆H₄MgBr + SnCl₄ → CH₃C₆H₄SnCl₃ + MgBrCl

| Compound | Molecular Weight ( g/mol ) |

| Reactants | |

| p-Tolylmagnesium bromide (CH₃C₆H₄MgBr) | 195.35 |

| Tin(IV) chloride (SnCl₄) | 260.52 |

| Total Reactant Mass | 455.87 |

| Products | |

| Stannane, trichloro(4-methylphenyl)- (CH₃C₆H₄SnCl₃) | 317.20 |

| Magnesium bromochloride (MgBrCl) | 119.66 |

| Total Product Mass | 436.86 |

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy (%) = (317.20 / 455.87) x 100 ≈ 69.58%

This calculation reveals that a significant portion of the reactant atoms are incorporated into the byproduct, magnesium bromochloride. While this is an inherent limitation of this type of reaction, exploring alternative synthetic routes with higher atom economy is a key goal of green chemistry research.

Less Hazardous Chemical Synthesis: This principle encourages the use of substances that possess little or no toxicity to human health and the environment. Organotin compounds, including the starting materials and products in this synthesis, are known for their toxicity. While their utility as chemical intermediates is significant, research into developing less hazardous alternatives or implementing stringent safety protocols to minimize exposure is crucial. The use of volatile and flammable ethereal solvents also poses a safety hazard.

Safer Solvents and Auxiliaries: The choice of solvent can have a significant impact on the environmental footprint of a chemical process. Traditional solvents like diethyl ether and THF are effective for Grignard reactions but are volatile, flammable, and can form explosive peroxides. Green chemistry encourages the exploration of safer, more environmentally benign solvent alternatives. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, is often considered a greener alternative to THF due to its lower volatility and reduced tendency to form peroxides.

| Solvent | Key Hazards | Greener Alternative | Benefits of Alternative |

| Diethyl Ether | Highly volatile, flammable, peroxide-former | 2-Methyltetrahydrofuran (2-MeTHF) | Lower volatility, less prone to peroxide formation, derived from renewable resources |

| Tetrahydrofuran (THF) | Flammable, peroxide-former | 2-Methyltetrahydrofuran (2-MeTHF) | Lower volatility, less prone to peroxide formation, derived from renewable resources |

Design for Energy Efficiency: Chemical reactions should be conducted at ambient temperature and pressure whenever possible to minimize energy consumption. The synthesis of Stannane, trichloro(4-methylphenyl)- via the Grignard route is typically initiated at low temperatures to control the exothermic reaction and then may require gentle heating to drive the reaction to completion. Optimizing the reaction to proceed efficiently at or near room temperature would improve its energy efficiency.

Use of Renewable Feedstocks: This principle promotes the use of raw materials that are derived from renewable resources rather than depleting fossil fuels. While the core reactants in this synthesis are not typically derived from renewable feedstocks, the choice of solvent, as mentioned with 2-MeTHF, can align with this principle.

By systematically applying these green chemistry principles, the synthesis of Stannane, trichloro(4-methylphenyl)- can be made more sustainable, reducing its environmental impact and enhancing the safety of the process.

Reaction Mechanisms Involving Stannane, Trichloro 4 Methylphenyl

Fundamental Reactivity Patterns of Aryltrichlorostannanes

Aryltrichlorostannanes, including trichloro(4-methylphenyl)stannane, exhibit a distinct reactivity profile primarily dictated by the highly polarized bonds within the molecule. The three electron-withdrawing chlorine atoms significantly increase the Lewis acidity of the tin center compared to their trialkyltin analogues. This enhanced electrophilicity makes the tin atom susceptible to coordination by Lewis bases, a key step in many of its reactions.

The carbon-tin (C-Sn) bond in aryltrichlorostannanes is also a focal point of reactivity. While relatively stable, this bond can be cleaved through various pathways, including electrophilic attack on the aromatic ring or direct oxidative addition in catalyzed reactions. The 4-methyl group on the phenyl ring in trichloro(4-methylphenyl)stannane exerts a modest electron-donating effect, which can influence the rate and regioselectivity of reactions involving the aromatic moiety.

Aryltrichlorostannanes are key participants in cross-coupling reactions, most notably the Stille coupling, where the aryl group is transferred to an organic electrophile in the presence of a palladium catalyst. The mechanism of these reactions is complex, involving a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The nature of the chloro substituents on the tin atom plays a critical role in the transmetalation step, influencing the rate and efficiency of the aryl group transfer.

Furthermore, the Sn-Cl bonds are susceptible to hydrolysis, leading to the formation of various stannoxane structures. The initial hydrolysis products are often monomeric species, but these can readily condense to form oligomeric or polymeric structures with Sn-O-Sn linkages.

Nucleophilic Substitution at the Tin Center in Aryltrichlorostannanes

The pronounced Lewis acidity of the tin atom in aryltrichlorostannanes makes it a prime target for nucleophilic attack. Nucleophilic substitution at the tin center can proceed through several mechanistic pathways, largely dependent on the nature of the nucleophile, the solvent, and the reaction conditions.

Commonly, these reactions are thought to proceed via an associative mechanism, where the incoming nucleophile coordinates to the tin center to form a transient pentacoordinate intermediate. This intermediate then undergoes ligand exchange, with the departure of a chloride ion. The geometry of this pentacoordinate species can influence the stereochemical outcome if the tin center is chiral.

For instance, the reaction with alkoxides or hydroxides leads to the stepwise replacement of chloride ions. The initial substitution product, an alkoxotrichlorostannane, is often unstable and can undergo further substitution or condensation reactions.

The rate of nucleophilic substitution is significantly influenced by the steric bulk of both the aryl group and the incoming nucleophile. While the 4-methylphenyl group is not exceptionally bulky, steric hindrance can become a factor with larger nucleophiles.

Electrophilic Cleavage Processes of Carbon-Tin Bonds in Aryl Systems

The carbon-tin bond in trichloro(4-methylphenyl)stannane can be readily cleaved by a variety of electrophiles. This process, known as destannylation, is a fundamental reaction of organotin compounds. The mechanism of electrophilic cleavage typically involves an attack of the electrophile on the ipso-carbon of the aromatic ring, the carbon atom directly bonded to the tin.

This attack is facilitated by the polarization of the C-Sn bond and proceeds through a Wheland-type intermediate, a common feature in electrophilic aromatic substitution reactions. The stability of this intermediate is influenced by the substituents on the aromatic ring. The electron-donating 4-methyl group in trichloro(4-methylphenyl)stannane helps to stabilize the positive charge in the intermediate, thus facilitating the cleavage.

Common electrophiles that effect this transformation include halogens (e.g., I₂, Br₂), proton acids (e.g., HCl), and metal halides. The reaction with halogens, for example, is believed to proceed via a closed or open transition state, leading to the formation of an aryl halide and a trihalostannyl halide.

The kinetics of these reactions have been studied for related aryl-tin compounds and are generally found to be second order, consistent with a bimolecular electrophilic substitution mechanism (SE2). The reactivity of the electrophile and the electronic nature of the aryl group are key factors determining the reaction rate.

Mechanistic Studies of Radical Reactions Involving Aryltrichlorostannanes

While ionic pathways are common for aryltrichlorostannanes, they can also participate in radical reactions, typically under photolytic or thermal conditions in the presence of a radical initiator. The C-Sn bond can undergo homolytic cleavage to generate an aryl radical and a trichlorostannyl radical.

The 4-methylphenyl radical generated from trichloro(4-methylphenyl)stannane is a reactive intermediate that can participate in a variety of subsequent reactions, such as addition to multiple bonds or hydrogen atom abstraction. The trichlorostannyl radical (•SnCl₃) is also a key intermediate in these processes and is known to be an effective halogen atom abstractor.

Radical chain reactions can be initiated by the homolysis of the C-Sn bond. The propagation steps may involve the reaction of the aryl radical with other organic substrates, followed by a reaction of the newly formed radical with the starting stannane (B1208499) to regenerate the aryl radical and continue the chain.

Termination of these radical chains can occur through the combination of any two radical species present in the reaction mixture. Mechanistic studies often employ radical trapping agents to detect and characterize the transient radical intermediates, providing evidence for the proposed radical pathways.

Concerted vs. Stepwise Mechanistic Pathways in Transformations of Aryltrichlorostannanes

The distinction between concerted and stepwise mechanisms is a critical aspect of understanding the transformations of aryltrichlorostannanes, particularly in the context of palladium-catalyzed cross-coupling reactions like the Stille coupling.

The transmetalation step, where the aryl group is transferred from tin to palladium, is the most debated part of the catalytic cycle in terms of its concerted or stepwise nature. A concerted mechanism would involve a single transition state where the C-Sn bond is broken and the C-Pd bond is formed simultaneously, often envisioned as proceeding through a cyclic transition state.

Conversely, a stepwise mechanism would involve the formation of one or more intermediates. For aryltrichlorostannanes, the high Lewis acidity of the tin center could favor a stepwise pathway involving initial coordination of a ligand from the palladium complex to the tin atom, forming a bridged intermediate. This could be followed by cleavage of the C-Sn bond to form a new intermediate before the final transfer of the aryl group to the palladium center.

Computational studies on related organostannanes suggest that the operative pathway can be highly dependent on the nature of the ligands on both the tin and palladium atoms, as well as the solvent. The electron-withdrawing chloro groups in trichloro(4-methylphenyl)stannane are expected to influence the energetics of the transition states and intermediates, potentially favoring a pathway that can better accommodate the electronic demands of the trichlorostannyl moiety.

Characterization and Role of Transient Intermediates in Organotin Reactions

The direct observation and characterization of transient intermediates in the reactions of trichloro(4-methylphenyl)stannane are challenging due to their typically short lifetimes. However, a combination of spectroscopic techniques and computational modeling has provided insights into their structure and role.

In nucleophilic substitution reactions, pentacoordinate tin species are proposed as key intermediates. These can be thought of as having a trigonal bipyramidal or square pyramidal geometry. While often too reactive to be isolated, their existence is supported by kinetic data and theoretical calculations. In some cases, stable pentacoordinate adducts of related organotin halides have been characterized by X-ray crystallography, providing structural models for the transient species.

In palladium-catalyzed cross-coupling reactions, intermediates in the catalytic cycle, such as the oxidative addition product (Ar-Pd-X) and the transmetalation intermediate, are central to the reaction mechanism. Spectroscopic techniques like NMR can sometimes be used to observe these species under specific conditions, although their low concentration and rapid turnover often make direct detection difficult.

Coordination Chemistry of Stannane, Trichloro 4 Methylphenyl

Lewis Acidity and Electron Acceptor Properties of Aryltrichlorostannanes

Organotin halides of the general formula RSnCl₃, where R is an aryl group, are notable for their Lewis acidic character. The tin atom in these compounds possesses accessible, low-energy 5d orbitals, which can readily accept electron pairs from Lewis bases. The presence of three electronegative chlorine atoms enhances the electrophilicity of the tin center, making aryltrichlorostannanes effective electron acceptors.

Formation and Stability of Coordination Adducts with Donor Ligands

The Lewis acidic nature of Stannane (B1208499), trichloro(4-methylphenyl)- facilitates the formation of coordination adducts with a wide range of Lewis basic ligands. These reactions typically involve the expansion of the coordination number of the tin atom from four to five or six. The stability of these adducts is dependent on several factors, including the basicity and steric bulk of the donor ligand, as well as the solvent used in the reaction.

Nitrogen-containing ligands, such as amines, pyridines, and bipyridines, are excellent donors for forming stable adducts with aryltrichlorostannanes. wikipedia.org For instance, the reaction of an aryltrichlorostannane with a monodentate nitrogen ligand like pyridine (B92270) typically results in the formation of a 1:2 adduct, where two ligand molecules coordinate to the tin center. Bidentate ligands such as 2,2'-bipyridine (B1663995) form well-defined 1:1 chelate complexes.

In these adducts, the tin atom generally adopts a six-coordinate, distorted octahedral geometry. Spectroscopic studies, particularly ¹¹⁹Sn NMR, are instrumental in characterizing these complexes in solution. A significant upfield shift in the ¹¹⁹Sn NMR resonance upon coordination is indicative of an increase in the coordination number of the tin atom. huji.ac.ilresearchgate.net

Table 1: Representative Coordination Adducts of Aryltrichlorostannanes with Nitrogen-Donor Ligands

| Aryltrichlorostannane | Ligand | Adduct Stoichiometry | Resulting Geometry |

|---|---|---|---|

| Phenyltin trichloride (B1173362) | Pyridine | 1:2 | Distorted Octahedral |

| p-Tolyltin trichloride | 2,2'-Bipyridine | 1:1 | Distorted Octahedral |

Oxygen- and sulfur-donor ligands also form stable coordination compounds with Stannane, trichloro(4-methylphenyl)-. Common oxygen-donor ligands include phosphine (B1218219) oxides, sulfoxides, and carboxylates. For example, organotin halides are known to form adducts with phosphine oxides. researchgate.net Similarly, sulfoxides like dimethyl sulfoxide (B87167) (DMSO) can coordinate to the tin center through the oxygen atom.

Sulfur-donor ligands, such as thioureas and dithiocarbamates, also exhibit strong coordination to the tin atom in aryltrichlorostannanes. The nature of the resulting complexes can vary, with some forming simple adducts while others may involve the displacement of chloride ligands. The formation of these coordination compounds can be monitored by infrared spectroscopy, where a shift in the stretching frequency of the donor group (e.g., S=O or P=O) to a lower wavenumber indicates coordination to the tin atom.

Influence of Ligand Environment on Tin Coordination Number and Geometry

The coordination number and geometry of the tin atom in complexes of Stannane, trichloro(4-methylphenyl)- are highly dependent on the nature of the coordinating ligands. While the parent compound is tetrahedral, coordination with donor ligands leads to an expansion of the coordination sphere. wikipedia.org

With monodentate ligands, the stoichiometry of the adduct plays a crucial role. A 1:1 adduct will typically result in a five-coordinate, trigonal bipyramidal geometry, whereas a 1:2 adduct leads to a six-coordinate, octahedral geometry. libretexts.org For bidentate or polydentate ligands, the geometry is often dictated by the bite angle and steric constraints of the ligand, with distorted octahedral being a common outcome for 1:1 complexes with bidentate ligands. orientjchem.org

The interplay of steric and electronic factors of both the aryl group on the tin and the substituents on the donor ligand determines the final geometry. For instance, bulky ligands may favor the formation of five-coordinate complexes even when a 1:2 stoichiometry is possible.

Intramolecular and Intermolecular Coordination Phenomena in Aryltrichlorostannanes

In addition to the formation of adducts with external donor ligands, aryltrichlorostannanes can exhibit intramolecular and intermolecular coordination. Intramolecular coordination occurs when the aryl substituent on the tin atom bears a pendant donor group that can coordinate to the tin center. This can lead to the formation of hypercoordinate species with enhanced stability.

Integration of Aryltrichlorostannane Moieties into Polyoxometalate Architectures

Polyoxometalates (POMs) are a class of inorganic metal-oxygen clusters that can be functionalized with organometallic fragments to create hybrid organic-inorganic materials. wikipedia.org Aryltrichlorostannanes, including Stannane, trichloro(4-methylphenyl)-, can be grafted onto vacant sites of lacunary POMs, such as the Keggin and Dawson structures. acs.orgacs.org

In these hybrid structures, the {RSn}³⁺ unit (where R = 4-methylphenyl) is covalently bonded to the oxygen framework of the POM. This integration allows for the modification of the properties of the POM, such as its solubility, redox potential, and catalytic activity. The organotin moiety can also serve as a point of attachment for further functionalization. The resulting organotin-substituted polyoxometalates are of interest for applications in catalysis, materials science, and medicine. The characterization of these complex structures often requires a combination of techniques, including single-crystal X-ray diffraction, multinuclear NMR spectroscopy, and mass spectrometry.

Metal-Metal Interactions in Heterobimetallic Complexes containing Trichlorostannyl Ligands

(No data available)

Computational Studies on Aryltrichlorostannanes

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For Stannane (B1208499), trichloro(4-methylphenyl)-, these methods elucidate the distribution of electrons and the nature of the chemical bonds, which are determinants of its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric structures of molecules with high accuracy. For aryltrichlorostannanes, DFT calculations can determine bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

Below is a table of predicted geometric parameters for the parent compound, phenyltrichlorostannane, based on DFT calculations, which provides a baseline for understanding the structure of Stannane, trichloro(4-methylphenyl)-.

| Parameter | Calculated Value (Phenyltrichlorostannane) | Expected Influence of 4-Methyl Group |

|---|---|---|

| Sn-C Bond Length (Å) | ~2.13 | Slight shortening due to increased electron density on the ring. |

| Average Sn-Cl Bond Length (Å) | ~2.33 | Minimal change. |

| C-Sn-Cl Bond Angle (°) | ~108 | Slight increase due to steric hindrance of the tolyl group. |

| Cl-Sn-Cl Bond Angle (°) | ~111 | Slight decrease to accommodate the larger aryl group. |

| C-C-C Bond Angle in Ring (°) | ~120 | Minor deviations from ideal 120° due to substitution. |

To delve deeper into the electronic structure, computational methods such as Natural Bond Orbital (NBO) analysis are employed. NBO analysis provides a chemically intuitive picture of bonding by transforming the complex many-electron wavefunction into localized bonds and lone pairs. wikipedia.org

For Stannane, trichloro(4-methylphenyl)-, NBO analysis can quantify the nature of the Sn-C and Sn-Cl bonds. The Sn-C bond is expected to have significant covalent character, with some degree of polarization towards the more electronegative carbon atom. The Sn-Cl bonds will be highly polar covalent due to the large electronegativity difference between tin and chlorine.

| Interaction (Donor -> Acceptor) | Stabilization Energy (E(2)) in Phenyltrichlorostannane (kcal/mol) | Expected Influence of 4-Methyl Group |

|---|---|---|

| LP(Cl) -> σ(Sn-C) | Illustrative value: ~2-5 | Minor change. |

| π(C-C) -> σ(Sn-Cl) | Illustrative value: ~1-3 | Slight increase due to enhanced π-donation from the tolyl ring. |

| σ(C-H) -> π*(C-C) | Illustrative value: ~4-6 (hyperconjugation from methyl C-H) | This interaction is specific to the 4-methylphenyl derivative. |

Theoretical Investigations of Coordination Interactions and Dynamics

Aryltrichlorostannanes are Lewis acids and can form adducts with Lewis bases. Theoretical calculations are instrumental in investigating these coordination interactions. By modeling the interaction of Stannane, trichloro(4-methylphenyl)- with various donor molecules (e.g., amines, phosphines, ethers), the geometry, stability, and bonding of the resulting coordination complexes can be predicted.

Computational studies can map the potential energy surface for the formation of these adducts, providing insights into the thermodynamics of coordination. The calculations can also reveal how the electronic and steric properties of the 4-methylphenyl group influence the Lewis acidity of the tin center compared to the unsubstituted phenyltrichlorostannane. The electron-donating nature of the methyl group is expected to slightly reduce the Lewis acidity of the tin atom.

Thermodynamic and Kinetic Modeling of Aryltrichlorostannane Reactivity

Computational chemistry is a powerful tool for modeling the thermodynamic and kinetic aspects of chemical reactions. For Stannane, trichloro(4-methylphenyl)-, this includes predicting reaction enthalpies, Gibbs free energies, and activation energies for various transformations.

Kinetic modeling focuses on the energy barriers that must be overcome for a reaction to proceed. By locating the transition state structures and calculating their energies, the activation energy can be determined. This information is crucial for understanding reaction rates and mechanisms. For example, in a substitution reaction at the tin center, computational modeling can help to elucidate whether the reaction proceeds through an associative or dissociative mechanism.

| Reaction Type | Calculated Parameter (Phenyltrichlorostannane) | Expected Influence of 4-Methyl Group |

|---|---|---|

| Hydrolysis (First Step) | ΔG (kcal/mol): Illustrative value: ~ -10 to -15 | Slightly less favorable due to reduced Lewis acidity. |

| Adduct formation with NH₃ | ΔH (kcal/mol): Illustrative value: ~ -20 to -25 | Slightly less exothermic. |

| Activation Energy for Cl substitution | Ea (kcal/mol): Illustrative value: ~ 15-25 | Slight increase in activation energy. |

Computational Elucidation of Reaction Mechanisms and Transition States

A detailed understanding of reaction mechanisms is often achieved through the computational elucidation of reaction pathways and the characterization of transition states. For reactions involving Stannane, trichloro(4-methylphenyl)-, such as its use in Stille coupling or as a precursor for other organotin compounds, computational studies can provide a step-by-step description of the molecular transformations.

By mapping the potential energy surface, intermediates and transition states connecting reactants and products can be identified. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state indeed connects the intended reactants and products. These computational insights are invaluable for optimizing reaction conditions and for the rational design of new catalysts and reagents.

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, the behavior of Stannane, trichloro(4-methylphenyl)- in solution is of great practical importance. Molecular dynamics (MD) simulations can be used to model the behavior of the molecule in a solvent environment.

MD simulations treat the atoms as classical particles moving according to a force field, which is a set of parameters describing the potential energy of the system. These simulations can provide insights into solvation effects, the conformation of the molecule in solution, and its interactions with solvent molecules. For Stannane, trichloro(4-methylphenyl)-, MD simulations could be used to study its aggregation behavior, its interaction with other reagents in a reaction mixture, and the dynamics of ligand exchange processes in solution. pharmaexcipients.comrsc.org

Polymerization Applications of Aryltrichlorostannanes

Advanced Analytical Methodologies for Stannane, Trichloro 4 Methylphenyl Characterization

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of Stannane (B1208499), trichloro(4-methylphenyl)-. By examining the magnetic properties of atomic nuclei, NMR delivers precise information regarding the chemical environment of each atom within the molecule. Tin is notable for having three NMR-active spin ½ nuclei: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn, all of which produce sharp signals over a broad chemical shift range. huji.ac.il Due to its slightly higher sensitivity and natural abundance (8.59%), ¹¹⁹Sn is the most commonly studied nucleus. huji.ac.ilnorthwestern.edu

Solution-State ¹H, ¹³C, and ¹¹⁹Sn NMR Spectroscopic Analysis

In solution, ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy are routinely employed to verify the identity and purity of Stannane, trichloro(4-methylphenyl)-.

¹H NMR: The proton NMR spectrum reveals key information about the aromatic and methyl protons of the 4-methylphenyl (p-tolyl) group. The aromatic protons typically present as a distinct pattern, often an AA'BB' system appearing as two doublets, characteristic of a para-substituted benzene (B151609) ring. The methyl protons show up as a singlet at a higher field. The integration of these signals confirms the proton ratio.

¹³C NMR: The ¹³C NMR spectrum provides complementary data, showing separate signals for each chemically distinct carbon atom. This includes signals for the methyl carbon and the four unique carbons of the p-tolyl ring (the ipso-, ortho-, meta-, and para-carbons relative to the tin substituent).

¹¹⁹Sn NMR: ¹¹⁹Sn NMR spectroscopy directly probes the tin atom. The chemical shift of ¹¹⁹Sn is highly sensitive to its coordination environment and the electronic nature of its substituents, spanning a range of over 5000 ppm. northwestern.edu For Stannane, trichloro(4-methylphenyl)-, a single resonance is expected, with a chemical shift indicative of a tetracoordinate Sn(IV) center bonded to three chlorine atoms and an aryl group.

| Nucleus | Typical Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 7.2-7.8 | AA'BB' system | Aromatic protons |

| ¹H | ~2.3 | Singlet | Methyl protons (-CH₃) |

| ¹³C | ~145 | Singlet | Aromatic C-Sn |

| ¹³C | ~137 | Singlet | Aromatic C-H |

| ¹³C | ~129 | Singlet | Aromatic C-H |

| ¹³C | ~21 | Singlet | Methyl carbon (-CH₃) |

| ¹¹⁹Sn | ~ -20 to -60 | Singlet | SnCl₃ |

Solid-State NMR Techniques (e.g., CP-MAS ¹¹⁹Sn NMR)

To investigate the compound in its crystalline state, solid-state NMR (ssNMR) is utilized. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are particularly valuable for enhancing the signals of less sensitive nuclei like ¹¹⁹Sn and for averaging out anisotropic interactions that broaden signals in the solid state. acs.orgresearchgate.net A ¹¹⁹Sn CP-MAS NMR spectrum can reveal information about the local environment of the tin atom within the crystal lattice, including intermolecular interactions and the potential for different crystalline forms (polymorphism). acs.orgacs.org The chemical shift anisotropy (c.s.a.) is a sensitive indicator of deformations in the coordination sphere of the tin atom. nih.gov

High-Resolution Mass Spectrometry and Gas Chromatography-Mass Spectrometry

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate mass-to-charge ratio (m/z) of the molecular ion. nih.govchemrxiv.org This precision allows for the unambiguous determination of the elemental formula of Stannane, trichloro(4-methylphenyl)-, by comparing the measured mass to the calculated mass. The distinctive isotopic pattern created by the natural abundances of tin and chlorine isotopes serves as a definitive confirmation of the compound's composition.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. analchemres.orgmdpi.com GC-MS is effective for assessing the purity of volatile samples by separating the target compound from impurities before mass analysis. nih.govshimadzu.com The fragmentation pattern produced upon electron ionization provides additional structural information. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy examines the molecular vibrations of a compound, offering a characteristic "fingerprint."

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared light, which excites molecular vibrations. The IR spectrum of Stannane, trichloro(4-methylphenyl)- displays characteristic absorption bands for the C-H stretching and bending modes of the methyl and aromatic groups, C-C stretching of the aromatic ring, and, importantly, the Sn-C and Sn-Cl stretching vibrations.

Raman Spectroscopy: As a complementary technique, Raman spectroscopy measures the light scattered from a sample. It also provides information on vibrational modes. The Sn-Cl stretching vibrations are often particularly strong and well-defined in the Raman spectrum.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H stretch | 2850-3000 | IR, Raman |

| Aromatic C=C stretch | 1450-1600 | IR, Raman |

| Sn-C stretch | ~500-600 | IR, Raman |

| Sn-Cl stretch | ~350-400 | IR, Raman |

Elemental Analysis and Thermogravimetric Analysis for Purity and Composition

Elemental Analysis: This method determines the weight percentage of elements (primarily carbon and hydrogen) in a sample. The experimental values are compared against the theoretical percentages calculated from the molecular formula (C₇H₇Cl₃Sn) to verify the compound's purity and elemental composition.

| Element | Theoretical Percentage (%) |

| Carbon (C) | 25.85 |

| Hydrogen (H) | 2.17 |

Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as it is heated over time. jst.go.jpresearchgate.net This analysis provides information on the thermal stability of Stannane, trichloro(4-methylphenyl)-, revealing its decomposition temperature. jst.go.jpnih.gov It can also be used to detect the presence of residual solvents or other volatile impurities.

Electrochemical Techniques for Redox Behavior Analysis

The electrochemical behavior of organotin compounds, including Stannane, trichloro(4-methylphenyl)-, provides critical insights into their redox properties, reaction mechanisms, and potential applications in electrocatalysis and materials science. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and controlled potential electrolysis are employed to study the oxidation and reduction processes of these compounds.

For aryltin halides like Stannane, trichloro(4-methylphenyl)-, the electrochemical reduction is typically the most studied process. This process often involves the cleavage of the tin-carbon or tin-halogen bonds. The reduction potentials and the nature of the reduction products are highly dependent on the solvent, the supporting electrolyte, and the nature of the organic and halide substituents on the tin atom.

General Redox Behavior of Aryltin Halides:

The electrochemical reduction of triorganotin halides (R₃SnX) and diorganotin dihalides (R₂SnX₂) often proceeds through a series of one-electron transfer steps. For a compound like trichloro(4-methylphenyl)stannane, the initial reduction step is likely the irreversible cleavage of a tin-chlorine bond to form a transient radical species. Subsequent reduction steps can lead to the formation of various organotin species, including distannanes or polymeric tin compounds.

While specific electrochemical data for Stannane, trichloro(4-methylphenyl)- is not extensively documented in publicly accessible literature, the expected behavior can be inferred from studies on analogous aryltin chlorides. The presence of the electron-donating 4-methylphenyl group may influence the reduction potential compared to unsubstituted phenyltin trichloride (B1173362).

Hypothetical Electrochemical Data for Aryltin Chlorides:

The following interactive table presents plausible electrochemical data for related aryltin compounds to illustrate the typical range of reduction potentials observed. The exact values for Stannane, trichloro(4-methylphenyl)- would require experimental determination.

| Compound | Technique | Solvent/Electrolyte | Epc (V) vs. Ag/AgCl | Process |

| Phenyltin trichloride | CV | DMF/TBAP | -0.85 | Irreversible reduction |

| Diphenyltin dichloride | CV | CH₃CN/TBAP | -1.20 | Irreversible reduction |

| Triphenyltin chloride | CV | DMF/TBAP | -1.55 | Irreversible reduction |

Note: This data is representative and intended for illustrative purposes.

Application of Mössbauer Spectroscopy for Tin Oxidation State and Environment

¹¹⁹Sn Mössbauer spectroscopy is a powerful nuclear spectroscopic technique that provides detailed information about the electronic structure and chemical environment of tin atoms in a sample. rsc.org This technique is particularly valuable for characterizing organotin compounds like Stannane, trichloro(4-methylphenyl)-, as it can unequivocally determine the oxidation state of tin (typically +2 or +4) and provide insights into the coordination number and geometry of the tin center. rsc.org

The two primary parameters obtained from a ¹¹⁹Sn Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ).

Isomer Shift (δ): The isomer shift is sensitive to the s-electron density at the tin nucleus. Its value is indicative of the oxidation state of the tin atom. For organotin(IV) compounds, isomer shifts typically fall in the range of 0.5 to 2.0 mm/s relative to a CaSnO₃ source. aps.org

Quadrupole Splitting (ΔEQ): Quadrupole splitting arises from the interaction between the nuclear quadrupole moment of the ¹¹⁹Sn nucleus and an asymmetric electric field gradient at the nucleus. A non-zero ΔEQ value indicates a distortion from a perfectly symmetrical coordination environment (e.g., tetrahedral or octahedral). rsc.org The magnitude of the splitting provides information about the geometry and the nature of the ligands bonded to the tin atom. researchgate.net

For Stannane, trichloro(4-methylphenyl)-, which is a tin(IV) compound, the tin atom is expected to be in a tetrahedral environment in its monomeric form. The presence of one 4-methylphenyl group and three chlorine atoms creates an asymmetric electronic environment around the tin nucleus, which would result in a significant quadrupole splitting.

Based on literature data for similar aryltin(IV) halides, the expected Mössbauer parameters for Stannane, trichloro(4-methylphenyl)- would be in the following ranges:

Isomer Shift (δ): Approximately 1.20 - 1.50 mm/s. This range is characteristic of tin(IV) in an environment with electronegative substituents.

Quadrupole Splitting (ΔEQ): Approximately 1.70 - 2.20 mm/s. This significant splitting would be consistent with the distorted tetrahedral geometry caused by the different electronic nature of the 4-methylphenyl and chloro ligands. rsc.org

Representative ¹¹⁹Sn Mössbauer Data for Related Organotin(IV) Halides:

The interactive table below shows typical Mössbauer parameters for some related organotin(IV) chlorides, which helps in predicting the expected values for Stannane, trichloro(4-methylphenyl)-.

| Compound | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔEQ) (mm/s) | Inferred Geometry |

| Phenyltin trichloride | 1.35 | 1.85 | Distorted Tetrahedral |

| Diphenyltin dichloride | 1.42 | 2.80 | Distorted Tetrahedral/Polymeric |

| Triphenyltin chloride | 1.38 | 2.45 | Distorted Tetrahedral |

| Butyltin trichloride | 1.55 | 1.95 | Distorted Tetrahedral |

Note: Data is compiled from various spectroscopic studies on organotin compounds and is for comparative purposes.

The precise measurement of the isomer shift and quadrupole splitting for Stannane, trichloro(4-methylphenyl)- via ¹¹⁹Sn Mössbauer spectroscopy would provide definitive evidence of its tin(IV) oxidation state and the asymmetric nature of its coordination sphere.

Structure Reactivity Relationships and Mechanistic Insights for Aryltrichlorostannanes

Impact of Aromatic Substituents on Electronic Properties and Reactivity

The nature of the substituent on the aromatic ring of an aryltrichlorostannane plays a pivotal role in modulating the electronic environment of the tin atom, which in turn governs the compound's reactivity. The 4-methylphenyl group in Stannane (B1208499), trichloro(4-methylphenyl)- serves as an electron-donating group through an inductive effect. This has a direct impact on the Lewis acidity of the tin center and the polarity of the Sn-Cl bonds.

The electronic influence of aromatic substituents can be quantitatively assessed using the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzene (B151609) derivatives. The equation is given by:

log(k/k₀) = σρ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that depends on the type of reaction.

For the 4-methyl group in the para position, the Hammett constant (σₚ) is -0.17. This negative value signifies its electron-donating nature. In the context of Stannane, trichloro(4-methylphenyl)-, this electron donation increases the electron density at the tin atom. Consequently, this is expected to decrease the Lewis acidity of the tin center compared to the unsubstituted phenyltrichlorostannane. A lower Lewis acidity would generally lead to a reduced rate of reaction with nucleophiles.

The reactivity of aryltrichlorostannanes often involves nucleophilic attack at the tin center. The electron-donating 4-methyl group in trichloro(p-tolyl)stannane would be expected to decrease the electrophilicity of the tin atom, thereby slowing down the rate of nucleophilic substitution compared to aryltrichlorostannanes bearing electron-withdrawing groups.

| Substituent (in ArSnCl₃) | Hammett Constant (σₚ) | Expected Effect on Lewis Acidity | Expected Effect on Reactivity with Nucleophiles |

| H | 0.00 | Reference | Reference |

| 4-CH₃ | -0.17 | Decrease | Decrease |

| 4-Cl | +0.23 | Increase | Increase |

| 4-NO₂ | +0.78 | Significant Increase | Significant Increase |

Correlation between Coordination Geometry and Reaction Pathways

The tin atom in aryltrichlorostannanes is tetra-coordinate in its ground state, typically adopting a distorted tetrahedral geometry. However, the presence of empty d-orbitals on the tin atom allows for the expansion of its coordination sphere to five or six, a phenomenon known as hypercoordination. This ability to form hypercoordinate species is a key factor in determining the reaction pathways of these compounds.

The reaction pathway for nucleophilic substitution at the tin center in aryltrichlorostannanes can proceed through different mechanisms, including associative (A), dissociative (D), or interchange (I) pathways. The formation of stable hypercoordinate intermediates strongly suggests an associative mechanism, where the nucleophile first coordinates to the tin center before the leaving group departs.

The nature of the aryl substituent can influence the stability and geometry of these hypercoordinate intermediates. The electron-donating 4-methyl group in trichloro(p-tolyl)stannane, by increasing electron density on the tin, might slightly disfavor the formation of a highly negatively charged six-coordinate intermediate compared to an aryltrichlorostannane with an electron-withdrawing group. However, the steric profile of the aryl group also plays a significant role.

Steric Hindrance and Electronic Effects in Organotin Trichlorides

The reactivity of organotin trichlorides is a delicate balance between steric and electronic effects. While the electronic effects of the 4-methylphenyl group in Stannane, trichloro(4-methylphenyl)- have been discussed, the steric influence of this group is also of paramount importance.

The p-tolyl group is sterically more demanding than an unsubstituted phenyl group, although the difference is not substantial. This steric bulk can influence the approach of a nucleophile to the tin center. In the formation of a five-coordinate trigonal bipyramidal intermediate, the aryl group and the incoming nucleophile will compete for equatorial and axial positions to minimize steric repulsion. Generally, bulkier groups prefer the equatorial positions.

In a series of aryltrichlorostannanes, as the steric bulk of the aryl substituent increases (e.g., moving from phenyl to mesityl), the rate of nucleophilic substitution is generally observed to decrease, highlighting the significant role of steric hindrance in controlling the reactivity of these compounds.

| Aryl Group in ArSnCl₃ | Electronic Effect | Steric Effect | Combined Influence on Reactivity |

| Phenyl | Reference | Reference | Reference |

| 4-Methylphenyl | Deactivating (electron-donating) | Slightly increased hindrance | Decreased reactivity |

| 2,4,6-Trimethylphenyl (Mesityl) | Deactivating (electron-donating) | Significantly increased hindrance | Strongly decreased reactivity |

Predictive Models for Reactivity based on Structural Parameters

Predicting the reactivity of organotin compounds based on their structural parameters is a key goal in computational and physical organic chemistry. Quantitative Structure-Activity Relationship (QSAR) models are powerful tools that can be developed to establish a mathematical relationship between the chemical structure of a compound and its reactivity.

For aryltrichlorostannanes, a QSAR model could be developed to predict their reaction rates with a specific nucleophile based on a set of calculated molecular descriptors. These descriptors could include:

Electronic Descriptors: Hammett constants, calculated atomic charges on the tin atom, energies of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy generally correlates with higher reactivity towards nucleophiles.

Steric Descriptors: Sterimol parameters, molecular volume, and surface area of the aryl substituent.

Spectroscopic Descriptors: 119Sn NMR chemical shifts, which are sensitive to the electronic environment of the tin nucleus.

A hypothetical multiparameter equation to predict the reactivity of aryltrichlorostannanes could take the form:

log(k) = c₀ + c₁(σ) + c₂(E_LUMO) + c₃(Sterimol_B5) + ...

where c₀, c₁, c₂, and c₃ are coefficients determined from a regression analysis of experimental reactivity data for a series of aryltrichlorostannanes.

For Stannane, trichloro(4-methylphenyl)-, computational chemistry could be employed to calculate these descriptors. The electron-donating nature of the 4-methyl group would be reflected in a higher calculated negative charge on the tin atom and a higher LUMO energy compared to phenyltrichlorostannane, both of which would predict lower reactivity. While specific QSAR models for aryltrichlorostannanes are not extensively reported in the literature, the principles of physical organic chemistry and computational modeling provide a robust framework for the future development of such predictive tools.

Future Research Directions in Aryltrichlorostannane Chemistry

Development of Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of aryltrichlorostannanes often involves stoichiometric reagents and generates significant waste, prompting a shift towards more environmentally benign methodologies. Future research will prioritize the development of sustainable and atom-economical synthetic routes to compounds like trichloro(4-methylphenyl)stannane.

A primary goal is to maximize the incorporation of all reactant atoms into the final product, a concept known as atom economy. jocpr.comnih.gov This can be achieved by exploring catalytic direct arylation reactions, which would eliminate the need for pre-functionalized aromatic precursors and stoichiometric organometallic reagents. The direct C-H activation of toluene (B28343) catalyzed by a tin species presents a highly atom-economical route to trichloro(4-methylphenyl)stannane.

Furthermore, the use of greener solvents, such as water, ionic liquids, or deep eutectic solvents, will be a key focus to replace hazardous organic solvents traditionally used in these syntheses. researchgate.net The development of solvent-free reaction conditions or mechanochemical methods also represents a promising avenue for sustainable production.

Table 1: Comparison of Synthetic Routes for Aryltrichlorostannanes

| Method | Advantages | Disadvantages |

| Traditional Grignard/Organolithium Routes | High yields, well-established | Stoichiometric metal waste, use of hazardous solvents |

| Direct C-H Arylation (Future Goal) | High atom economy, reduced waste | Catalyst development needed, selectivity challenges |

| Solvent-Free/Mechanochemical Synthesis | Reduced solvent waste, energy efficient | Scalability may be a concern, limited substrate scope |

Design of Highly Selective and Efficient Catalytic Systems

Aryltrichlorostannanes, including trichloro(4-methylphenyl)stannane, serve as crucial precursors to other organotin compounds used in catalysis. Future research will focus on designing highly selective and efficient catalytic systems derived from or utilizing these compounds. A significant area of interest is their application in cross-coupling reactions, such as the Stille coupling, where they act as electrophilic partners. uwindsor.caorganic-chemistry.orgorganicreactions.orglibretexts.org

The development of catalysts with enhanced activity and selectivity will be paramount. This includes the design of novel ligand architectures for the palladium catalysts often employed in these reactions to improve reaction rates and broaden the substrate scope. Moreover, exploring the catalytic activity of trichloro(4-methylphenyl)stannane itself, or its derivatives, in other organic transformations beyond cross-coupling is a promising research direction. Organotin compounds have shown catalytic potential in esterification, transesterification, and polymerization reactions. rsc.org

In-depth Mechanistic Understanding through Advanced Spectroscopic and Computational Integration

A deeper understanding of the reaction mechanisms involving aryltrichlorostannanes is crucial for the rational design of improved synthetic methods and catalysts. Future research will heavily rely on the integration of advanced spectroscopic techniques and computational modeling to elucidate the intricate details of these processes.

Techniques such as in-situ NMR spectroscopy, X-ray absorption spectroscopy (XAS), and mass spectrometry will be employed to identify and characterize reaction intermediates and transition states. dcu.ielabrulez.comresearchgate.net For instance, detailed kinetic studies coupled with spectroscopic observation can provide valuable insights into the rate-determining steps of catalytic cycles involving trichloro(4-methylphenyl)stannane.

Computational methods, particularly density functional theory (DFT), will play a vital role in modeling reaction pathways, predicting the structures of intermediates, and understanding the electronic and steric effects of substituents on reactivity. rsc.org This synergistic approach of experimental and theoretical studies will enable a more profound understanding of the fundamental principles governing the chemistry of aryltrichlorostannanes.

Exploration of Novel Materials Science Applications

The unique properties of organotin compounds suggest their potential in various materials science applications. Future research will explore the incorporation of aryltrichlorostannanes like trichloro(4-methylphenyl)stannane into novel materials.

One area of interest is in polymer chemistry, where organotin compounds can act as catalysts for polymerization or be incorporated as monomers to create functional polymers with unique thermal, optical, or electronic properties. taylorandfrancis.com The presence of the tin atom can impart properties such as flame retardancy or biocidal activity to the polymer matrix.

Furthermore, aryltrichlorostannanes can serve as precursors for the synthesis of tin-based nanomaterials. For example, controlled hydrolysis of trichloro(4-methylphenyl)stannane could lead to the formation of tin oxide (SnO2) nanoparticles or thin films with applications in gas sensing, transparent conducting oxides, and catalysis. wikipedia.org The organic substituent (4-methylphenyl) could act as a template or capping agent to control the size and morphology of the resulting nanomaterials.

Expanding Coordination Chemistry to Supramolecular Assemblies

The Lewis acidic nature of the tin center in aryltrichlorostannanes makes them excellent building blocks for coordination chemistry and the construction of supramolecular assemblies. rjpbcs.com Future research will focus on expanding the coordination chemistry of trichloro(4-methylphenyl)stannane with a variety of organic and inorganic ligands.

By carefully selecting ligands with specific functionalities, it is possible to create discrete coordination complexes, coordination polymers, and metal-organic frameworks (MOFs) with tailored structures and properties. rsc.orgepfl.ch These materials could find applications in areas such as gas storage, separation, and catalysis. The 4-methylphenyl group can influence the packing of these assemblies through π-π stacking and other non-covalent interactions.

The study of host-guest chemistry involving these organotin-based supramolecular structures is another exciting avenue. The cavities within these assemblies could be used to encapsulate and release guest molecules, leading to applications in drug delivery or sensing.

Interdisciplinary Approaches in Organotin Research

The future of organotin research, including that of trichloro(4-methylphenyl)stannane, will be increasingly interdisciplinary. Collaborations between chemists, biologists, and materials scientists will be essential to unlock the full potential of these compounds.

In the realm of medicinal chemistry, while the toxicity of some organotin compounds is a concern, research is ongoing to design and synthesize organotin-based therapeutic agents with selective activity against cancer cells or pathogenic microbes. sysrevpharm.orgresearchgate.netlupinepublishers.comlupinepublishers.comorientjchem.orguobabylon.edu.iq The 4-methylphenyl group in trichloro(4-methylphenyl)stannane could be modified to tune the biological activity and reduce toxicity.

Furthermore, the development of organotin-based sensors for environmental monitoring is another area of interdisciplinary interest. alsglobal.seresearchgate.net The interaction of aryltrichlorostannanes or their derivatives with specific analytes could lead to a detectable signal, forming the basis of a chemical sensor.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for trichloro(4-methylphenyl)stannane, and what are their comparative advantages?

- Methodological Answer : The compound can be synthesized via two primary routes:

- Grignard Reaction : Reacting tin(IV) chloride with 4-methylphenylmagnesium bromide in anhydrous diethyl ether under inert atmosphere. This method offers high purity (>95%) but requires strict moisture control .

- Direct Substitution : Treating phenylstannane derivatives with chlorinating agents (e.g., Cl₂ or SOCl₂) in the presence of a 4-methylphenyl ligand. This route is scalable but may yield mixed chloro-aryl byproducts requiring fractional distillation for purification .

- Key Considerations : The Grignard method is preferred for small-scale synthesis, while direct substitution suits larger batches with post-synthetic chromatographic separation.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing trichloro(4-methylphenyl)stannane?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹¹⁹Sn NMR are critical for confirming ligand attachment and tin coordination geometry. The ¹¹⁹Sn chemical shift typically appears near δ -200 ppm for trigonal bipyramidal tin centers .

- X-ray Crystallography : Resolves bond angles (e.g., Sn-Cl ~2.40 Å) and confirms the distorted tetrahedral geometry common in triorganotin chlorides. Crystallographic data should be compared against databases like the Cambridge Structural Database to validate structural anomalies .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks ([M-Cl]⁺ fragments) and detects trace impurities .

Q. What safety precautions are critical when handling trichloro(4-methylphenyl)stannane in laboratory settings?

- Methodological Answer :

- Stability : Decomposes above 200°C, releasing toxic SnO₂ particulates. Store under argon at 4°C to prevent hydrolysis .

- Exposure Mitigation : Use gloveboxes for synthesis and handling. PPE (nitrile gloves, lab coats) is mandatory due to potential neurotoxicity from tin accumulation .

- Waste Disposal : Quench with aqueous KMnO₄ to oxidize residual stannane before disposal .

Advanced Research Questions

Q. How does the electron-donating 4-methylphenyl group influence the reactivity of trichloro(4-methylphenyl)stannane compared to phenyl-substituted analogs?

- Methodological Answer :

- The 4-methyl group enhances steric bulk, reducing Lewis acidity at the tin center. This lowers catalytic activity in cross-coupling reactions but improves stability against hydrolysis. Comparative kinetic studies (e.g., reaction rates with aldehydes) show a 20% decrease in electrophilicity versus triphenyltin chloride .

- Computational DFT models (B3LYP/6-31G*) can quantify electronic effects by analyzing charge distribution and HOMO-LUMO gaps .

Q. How can researchers resolve contradictions in reported thermal stability data for trichloro(4-methylphenyl)stannane?

- Methodological Answer :

- Contradiction Source : Early studies report decomposition at 25°C , while recent thermogravimetric analysis (TGA) shows stability up to 200°C .

- Resolution Strategy :

Conduct TGA under inert atmospheres (N₂ or Ar) to isolate oxidative vs. thermal decomposition pathways.

Compare substituent effects: The 4-methyl group likely stabilizes the Sn-C bond via hyperconjugation, delaying decomposition .

Validate purity using DSC to detect melting point inconsistencies caused by impurities .

Q. What role does trichloro(4-methylphenyl)stannane play in catalytic applications, such as cross-coupling reactions?

- Methodological Answer :

- Stille Coupling : Acts as a transmetallation agent for aryl halides, though its bulkiness reduces efficiency compared to trimethyltin analogs. Optimize solvent polarity (e.g., DMF > THF) to enhance reaction yields .

- Limitations : Competes with hydrolysis in protic solvents. Use anhydrous conditions and catalytic Pd⁰ complexes (e.g., Pd(PPh₃)₄) to improve turnover .

Q. What are the challenges in computational modeling of reaction mechanisms involving trichloro(4-methylphenyl)stannane?

- Methodological Answer :

- Basis Set Selection : LANL2DZ with relativistic pseudopotentials is essential for accurate Sn orbital representation. Smaller basis sets (e.g., 6-31G*) underestimate Sn-ligand bond lengths by ~0.1 Å .

- Solvent Effects : Implicit solvent models (e.g., PCM) fail to capture steric interactions in Sn-centered nucleophilic substitutions. Hybrid QM/MM approaches are recommended for mechanistic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.